Lavandulol

Vue d'ensemble

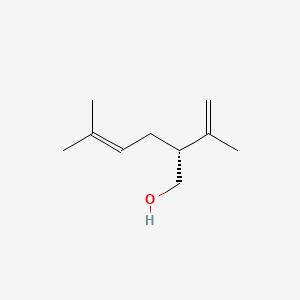

Description

®-Lavandulol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in lavender oil. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and features a chiral center, making it optically active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-Lavandulol can be synthesized through several methods, including:

Hydrolysis of Lavandulyl Acetate: This method involves the hydrolysis of lavandulyl acetate using a base such as sodium hydroxide to yield ®-Lavandulol.

Reduction of Lavandulal: Lavandulal can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to produce ®-Lavandulol.

Industrial Production Methods

In industrial settings, ®-Lavandulol is often extracted from lavender oil through steam distillation. The essential oil is then subjected to fractional distillation to isolate ®-Lavandulol.

Analyse Des Réactions Chimiques

Types of Reactions

®-Lavandulol undergoes various chemical reactions, including:

Oxidation: ®-Lavandulol can be oxidized to form lavandulal using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form lavandulane using strong reducing agents.

Substitution: ®-Lavandulol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents.

Major Products Formed

Oxidation: Lavandulal.

Reduction: Lavandulane.

Substitution: Halogenated derivatives of ®-Lavandulol.

Applications De Recherche Scientifique

Antimicrobial Activity

Lavandulol exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of microorganisms, including both gram-positive and gram-negative bacteria, as well as pathogenic yeasts. For instance, the essential oil of Lavandula stoechas subsp. luisieri, rich in this compound, showed significant antibacterial activity with a high ability to inhibit lipid peroxidation and demonstrated low toxicity in animal models .

Table 1: Antimicrobial Efficacy of this compound-Containing Essential Oils

| Essential Oil Source | Microorganisms Tested | Efficacy Observed |

|---|---|---|

| Lavandula stoechas | Gram-positive and negative bacteria | High inhibition rates |

| Lavandula angustifolia | Pathogenic yeasts | Significant antimicrobial effects |

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in an impressive 83% inhibition of inflammation compared to the standard dexamethasone treatment . This suggests potential applications in managing inflammatory conditions.

Analgesic Effects

This compound has been shown to exert analgesic effects in various animal models. A study reported that the essential oil containing this compound significantly reduced pain responses in rats subjected to pain-inducing stimuli . This positions this compound as a candidate for developing natural pain relief therapies.

Aromatherapy and Psychological Benefits

This compound is widely used in aromatherapy due to its calming and sedative properties. Inhalation studies have indicated that lavender essential oil can lower blood pressure and heart rate, contributing to relaxation and stress relief . The mechanism is believed to involve modulation of neurotransmitter activity in the central nervous system, particularly through GABAergic pathways .

Table 2: Psychological Effects of Lavender Inhalation

| Study Reference | Subject Group | Observed Effects |

|---|---|---|

| Romine et al., 1999 | Human participants | Reduced systolic/diastolic pressure |

| Elisabetsky et al., 1995 | Mice | Increased immobility under stress |

Cosmetic Applications

The cosmetic industry has embraced this compound for its skin-soothing and antimicrobial properties. Its inclusion in skincare products can help manage acne due to its antibacterial effects while also providing a pleasant scent and relaxation benefits during application .

Lavender Oil and Anxiety Management

A clinical trial investigated the effects of lavender oil inhalation on patients with anxiety disorders. Participants reported significant reductions in anxiety levels after exposure to lavender aroma, attributed to the calming effects of this compound .

Lavender Oil for Sleep Disorders

Another study focused on patients suffering from insomnia who were treated with lavender essential oil diffused into their sleeping environment. The results indicated improved sleep quality and duration, supporting the use of this compound as a natural sleep aid .

Mécanisme D'action

The mechanism of action of ®-Lavandulol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: ®-Lavandulol disrupts the cell membrane of microorganisms, leading to cell lysis and death.

Antioxidant Activity: The compound scavenges free radicals, thereby preventing oxidative damage to cells and tissues.

Anti-inflammatory Activity: ®-Lavandulol inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparaison Avec Des Composés Similaires

®-Lavandulol can be compared with other similar monoterpenoid alcohols such as:

Geraniol: Another monoterpenoid alcohol with a rose-like aroma, used in perfumery and flavoring.

Linalool: Found in many essential oils, known for its floral scent and used in cosmetics and cleaning products.

Citronellol: A monoterpenoid alcohol with a citrus-like aroma, used in insect repellents and fragrances.

Uniqueness

®-Lavandulol is unique due to its specific floral aroma and its presence in lavender oil, which distinguishes it from other monoterpenoid alcohols.

Activité Biologique

Lavandulol, a monoterpenoid alcohol derived from lavender (Lavandula angustifolia), exhibits a range of biological activities that have garnered significant attention in both pharmacological and therapeutic contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is synthesized through the action of lavandulyl diphosphate synthase (LPPS), which catalyzes the formation of lavandulyl diphosphate from dimethylallyl diphosphate (DMAPP). This enzymatic process is crucial for the production of this compound and its derivatives, which are known for their aromatic properties and potential health benefits .

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. A study demonstrated that lavender oil, containing this compound, increased the expression of proregenerative growth factors such as Vascular Endothelial Growth Factor (VEGF) in keratinocyte cell lines (HaCaT cells). The study found a concentration-dependent increase in VEGF levels, suggesting a potential role in wound healing and tissue regeneration .

| Cytokine | Control Level (pg/mL) | Lavender Oil Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 30 | 500 |

| IL-8 | 40 | 600 |

| VEGF | Baseline | Significant increase observed |

2. Anxiolytic Effects

This compound has been studied for its anxiolytic effects. A large multi-center trial evaluated the efficacy of oral lavender oil (Lavela WS 1265) at doses of 80 mg and 160 mg against placebo and conventional treatments for anxiety. The results indicated significant reductions in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A), with the lavender oil performing comparably or better than conventional medications .

| Group | HAM-A Score Reduction |

|---|---|

| Lavender Oil (160 mg) | 14.1 ± 9.3 |

| Lavender Oil (80 mg) | 12.8 ± 8.6 |

| Conventional Treatment | 11.3 ± 8.0 |

| Placebo | 9.5 ± 9.0 |

3. Neurological Benefits

This compound has shown promise in neurological applications, particularly concerning memory enhancement and anticonvulsant effects. In animal models, lavender oil administration improved spatial memory deficits associated with cholinergic dysfunction and exhibited anticonvulsant properties against chemically induced seizures .

Case Study: Lavender Oil in Pain Management

A study involving intraplantar injection of capsaicin in mice showed that lavender oil significantly reduced nociceptive responses. The analgesic effect was attributed to interactions with opioid receptors, indicating a potential application for pain management therapies .

Case Study: Lavender Oil in Alzheimer's Disease

In an experimental model of Alzheimer's disease, lavender oil administration reversed spatial learning deficits induced by amyloid-beta peptide, suggesting neuroprotective effects that could be beneficial in treating neurodegenerative conditions .

Propriétés

IUPAC Name |

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVXBFUKBZRMKR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CO)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](CO)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017547 | |

| Record name | Lavandulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-16-8 | |

| Record name | (-)-Lavandulol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavandulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVANDULOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2QB7QHN63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-Lavandulol interact with its target in insects, and what are the downstream effects?

A1: (R)-Lavandulol acts as an antagonist of the vine mealybug (Planococcus ficus) pheromone system. [] While not a pheromone itself, it disrupts the normal pheromone response by interfering with the binding of the primary pheromone components, (S)-lavandulyl senecioate [(S)-LS] and (S)-lavandulyl isovalerate [(S)-LI], to their olfactory receptors. [] This disrupts the male mealybug's ability to locate females, hindering mating and potentially controlling population growth.

Q2: What is the structural characterization of (R)-Lavandulol?

A2: (R)-Lavandulol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol. [, ] While the provided abstracts don't offer detailed spectroscopic data, it's characterized by a chiral center and a primary alcohol functional group. The stereochemistry at this chiral center dictates its biological activity.

Q3: Can you describe the synthesis of (R)-Lavandulol?

A3: Several synthetic routes to enantiomerically pure (R)-Lavandulol have been explored:

- Asymmetric α-Alkylation: This method uses chiral auxiliaries like (2R)-N-(3'-methylbut-3'enoyl)-bornane-10,2-sultame to achieve diastereoselective alkylation of α,β-unsaturated esters, ultimately yielding (R)-Lavandulol. []

- Lipase-catalyzed Resolution: Racemic lavandulol can be resolved into its enantiomers using lipase-catalyzed acylation with succinic anhydride. This enzymatic method selectively acylates the (S)-enantiomer, allowing for the isolation of enantiomerically pure (R)-Lavandulol. []

- Enantio- and Diastereoselective Protonation: This approach employs photochemical reactions to generate specific diastereomers, which are then subjected to diastereoselective protonation, ultimately leading to the synthesis of (R)-Lavandulol. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.